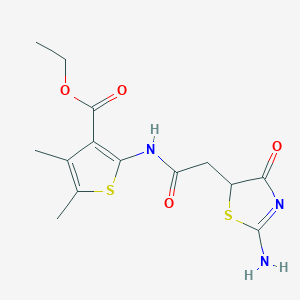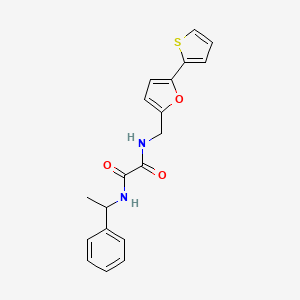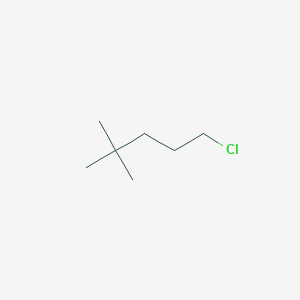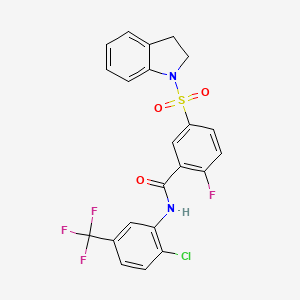![molecular formula C20H17ClN2O2 B2393326 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione CAS No. 886886-39-1](/img/structure/B2393326.png)
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione, also known as CEP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazine-2,3-dione class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and may also modulate signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and may also have anticancer and neuroprotective effects. In addition, 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has been found to modulate signaling pathways involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation of using 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione and its potential interactions with other drugs. Finally, there is a need for more studies on the pharmacokinetics and toxicity of 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with ethyl acetoacetate to form 1-(3-chloro-2-methylphenyl)-3-oxobutane-1,2-diol. This intermediate is then reacted with 4-ethenylbenzaldehyde in the presence of a base to form the final product, 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has been the subject of extensive research in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, 1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-3-15-7-9-16(10-8-15)13-22-11-12-23(20(25)19(22)24)18-6-4-5-17(21)14(18)2/h3-12H,1,13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCAWOJQBTWGTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2393243.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2393245.png)
![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)

![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)
![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393256.png)

![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)


![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2393262.png)


